Technical Monograph: Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
Technical Monograph: Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
Executive Summary
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) represents a specialized scaffold in heterocyclic chemistry, serving as a critical intermediate for the synthesis of fluoroquinolone antibiotics, antitumor agents, and novel metallo-organic ligands. Distinguished by the iodine atom at the 8-position, this molecule offers unique reactivity profiles compared to its non-halogenated congeners, particularly as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate library diversity at the
This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic protocols, structural characterization logic, and its strategic utility in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-oxo-1,4-dihydroquinoline (keto) forms. In the solid state and polar solvents, the 4-oxo tautomer predominates, stabilized by intramolecular hydrogen bonding between the NH and the ester carbonyl.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| CAS Number | 49713-42-0 |
| Molecular Formula | |
| Molecular Weight | 343.12 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | > 250 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot acetic acid; Insoluble in water |
| pKa (Predicted) | ~6.5 (3-carboxyl group hydrolysis), ~10 (NH deprotonation) |
| LogP | 2.8 (Estimated) |
Structural Analysis & Pharmacophore Mapping
The 8-iodo substituent is not merely a structural appendage but a functional handle. The large iodine atom introduces significant steric bulk and lipophilicity while serving as a prime site for halogen bonding interactions in protein active sites.
Diagram 1: Structural Functionality Map
Caption: Functional decomposition of the scaffold highlighting the strategic role of the 8-iodo position for derivatization and binding affinity.
Synthetic Methodology: The Gould-Jacobs Reaction[12]
The most authoritative route for synthesizing this compound is the Gould-Jacobs reaction . This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.
Diagram 2: Synthesis Workflow
Caption: Step-wise synthetic pathway via the Gould-Jacobs protocol, emphasizing the high-temperature cyclization requirement.
Detailed Protocol
Step 1: Formation of the Enamine
-
Reagents: Charge a round-bottom flask with 2-iodoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Conditions: Heat the neat mixture (solvent-free) or in toluene to 110–120 °C for 2–4 hours.
-
Observation: The reaction releases ethanol.[1][2] A distillation head can be used to remove ethanol, driving the equilibrium forward.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting aniline spot should disappear.
-
Workup: Cool the mixture. The enamine often solidifies. Recrystallize from ethanol/hexane if necessary.
Step 2: Cyclization (The Critical Step)
-
Setup: Use a high-boiling solvent such as Diphenyl Ether (Dowtherm A).[3]
-
Procedure: Heat the solvent to reflux (~250 °C ) before adding the enamine.
-
Addition: Add the enamine intermediate carefully to the boiling solvent. Rapid addition is preferred to minimize polymerization side reactions.
-
Duration: Maintain reflux for 30–60 minutes.
-
Workup: Cool the solution to room temperature. The product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, typically precipitates out due to lower solubility than the intermediate.
-
Purification: Filter the solid. Wash copiously with hexane or acetone to remove residual diphenyl ether.
Expert Insight: The 8-iodo group is bulky. If cyclization is sluggish, ensure the temperature is strictly maintained >240°C. Incomplete cyclization yields the unreacted enamine.
Structural Characterization Guidelines
When validating the synthesized material, specific spectral signatures confirm the regiochemistry of the 8-iodo substitution.
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-d6
- 12.0 - 12.5 ppm (Broad s, 1H): N-H proton (confirms 4-oxo tautomer).
- 8.5 - 8.7 ppm (s, 1H): H-2 proton. This sharp singlet is characteristic of the quinoline-3-carboxylate core.
- 8.1 - 8.3 ppm (dd, 1H): H-5 proton (deshielded by the carbonyl at C4).
- 8.0 - 8.1 ppm (dd, 1H): H-7 proton (adjacent to the Iodine at C8). Note: The iodine atom exerts a heavy-atom effect, but the ortho-proton is typically deshielded due to steric compression and anisotropic effects.
- 7.1 - 7.3 ppm (t, 1H): H-6 proton (coupling with H-5 and H-7).
- 4.2 ppm (q, 2H) & 1.3 ppm (t, 3H): Ethyl ester group.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion (
): 344.1 m/z. -
Isotope Pattern: Iodine (
) is monoisotopic. Unlike Chloro- or Bromo- derivatives, you will not see an M+2 peak. This is a definitive diagnostic for the iodo-derivative.
Applications in Drug Development[4][7][15][16]
Precursor for C-8 Functionalization
The C-I bond is weaker than C-Br or C-Cl, making this molecule an excellent candidate for Palladium-catalyzed cross-coupling under mild conditions.
-
Suzuki Coupling: Reaction with aryl boronic acids yields 8-arylquinolines (potential kinase inhibitors).
-
Sonogashira Coupling: Reaction with terminal alkynes yields 8-alkynyl derivatives.
Metallo-Organic Chemistry
The 8-iodo group can be converted to an 8-hydroxy group (via hydrolysis/oxidation sequences) or used directly to influence the bite angle of metal chelators derived from the 4-hydroxy-3-carboxylate motif.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place. Light sensitive (Iodine compounds can liberate
upon prolonged light exposure; store in amber vials). -
Disposal: Halogenated organic waste. Do not mix with acid streams.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
-
Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 220876, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate" (Parent Scaffold Data). PubChem.
-
Li, J. J. (2014). "Gould-Jacobs Reaction."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
